2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid
Description
2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
2-(4-hydroxyanilino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-8-3-1-7(2-4-8)13-11-12-6-5-9(14-11)10(16)17/h1-6,15H,(H,16,17)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLHVPQJDORVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 4-hydroxyaniline with pyrimidine-4-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent like dry acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to anti-inflammatory effects.
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Hydroxy-2-methylpyrimidine: Shares the hydroxyl group and pyrimidine ring but differs in substitution patterns.
Uniqueness: 2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an amino group attached to the pyrimidine ring allows for diverse reactivity and potential therapeutic applications.
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